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Trial
CARISA [1] [2] ERICA [3] [4] MARISA [5]
Feature
Full Trial Combination Assessment Efficacy of Ranolazine in Monotherapy
Name of Ranolazine In Stable Chronic Angina Assessment of
Angina Ranolazine In Stable
Angina
Primary Study ranolazine as add-on  Determine if ranolazine Determine dose-
Objective therapy to prolong exercise  reduces angina in patients response of ranolazine
tolerance in patients on with persisting symptoms on ~ monotherapy on
other antianginals [1] maximum-dose amlodipine exercise duration [5]
[3]
Study Randomized, double-blind, Randomized, double-blind, Randomized, double-
Design placebo-controlled, parallel-  placebo-controlled [3] blind, placebo-controlled,
group [1] 4-period crossover [5]
Patient 823 patients with chronic 565 patients with CAD & 191 patients with chronic
Population angina & CAD on chronic angina despite angina after withdrawal

background atenolol,
amlodipine, or diltiazem [1]

maximum-dose amlodipine
(10 mg/day) [3] [4]

of other antianginal
medications [5]
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Trial

CARISA [1] [2] ERICA [3] [4] MARISA [5]
Feature
Treatment Placebo, Ranolazine 750 Placebo or Ranolazine 1000 Placebo, Ranolazine 500
Arms mg BID, or Ranolazine mg BID [3] mg BID, 1000 mg BID, or
1000 mg BID [1] 1500 mg BID (each for 1
week) [5]
Treatment 12 weeks [1] 6 weeks [3] 1 week for each
Duration treatment period [5]

| Key Efficacy Results | - Exercise Duration (trough): +115.8s (1000mg) vs +91.7s (placebo); p=0.03 [1] -
Angina Frequency: Reduced by ~1 attack/week vs placebo; p<0.01 [1] | - Angina Frequency
(episodes/wk): 2.88 (ranolazine) vs 3.31 (placebo); p=0.028 [3] [4] - Nitroglycerin Use (tabs/wk): 2.03
(ranolazine) vs 2.68 (placebo); p=0.014 [3] | - Exercise Duration (trough): Increased vs placebo by 94s
(500mg), 103s (1000mg), 116s (1500mg); all p<0.005 [5] - Clear dose-response relationship demonstrated
[5] | | Key Safety Observations | Dose-related QTc prolongation (mean 3-12 ms); no torsade de pointes [1] |
Well tolerated; most frequent adverse event was constipation (8.9% vs 1.8% placebo) [4] | Negligible effects

on heart rate and blood pressure [5] |

Detailed Experimental Protocols

The trials employed rigorous methodologies to assess antianginal efficacy.

CARISA Trial Protocol [1] [2]

¢ Patient Selection: Adults with symptomatic chronic angina for 23 months and documented coronary
artery disease. All patients were receiving one of three concomitant medications: atenolol (50
mg/day), diltiazem CD (180 mg/day), or amlodipine (5 mg/day). Other antianginal drugs were
withdrawn.

o Exercise Testing: Treadmill exercise tests were performed 12 hours (trough) and 4 hours (peak)
after dosing at baseline, 2 weeks, 6 weeks (trough only), and 12 weeks. A modified Bruce protocol
with 2-3 minute warm-up stages was used.

e Endpoint Assessment: The primary endpoint was the change in symptom-limited treadmill exercise
duration at trough. Secondary endpoints included time to onset of angina, time to =1mm ST-segment
depression, weekly angina attacks, and nitroglycerin consumption.
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ERICA Trial Protocol [3] [4]

¢ Patient Selection: Patients with stable coronary disease and =3 anginal attacks per week despite
treatment with the maximum recommended dose of amlodipine (10 mg/day).

¢ Endpoint Assessment: The primary endpoint was the average frequency of self-reported angina
episodes per week during the 6-week double-blind treatment phase. Secondary endpoints included
weekly nitroglycerin consumption and scores from the Seattle Angina Questionnaire (SAQ).

MARISA Trial Protocol [5]

o Patient Selection: Patients with chronic angina who had their other antianginal medications
discontinued.

¢ Study Design: A double-blind, four-period crossover study. Each patient received each of the three
ranolazine doses and placebo, administered twice daily for one week, in a randomized order.

o Exercise Testing: Exercise testing was performed at the end of each one-week treatment period,
during both trough and peak ranolazine plasma concentrations.

Mechanism of Action: Signaling Pathways

Ranolazine has a unique metabolic mechanism of action compared to traditional antianginals, which is

illustrated below.
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The cellular pathway demonstrates that ranolazine inhibits the late sodium current (Late I~Na~). During
myocardial ischemia, this current is elevated, leading to a cascade of events including sodium and calcium
overload inside the cell. This impairs diastolic relaxation, increases wall tension, and ultimately raises the
heart's oxygen demand, provoking angina [6]. By selectively inhibiting the late sodium current, ranolazine
breaks this cycle, reducing calcium overload and improving diastolic function without significantly affecting

heart rate or blood pressure [1] [5] [6].

Key Conclusions for Drug Development
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¢ Novel Mechanism: Ranolazine represents a distinct class of antianginal therapy that acts via
metabolic modulation and late sodium current inhibition, offering a therapeutic option for patients who
do not respond adequately to or cannot tolerate hemodynamically-focused agents [1] [6].

¢ Dual Benefit Profile: Clinical data confirms that ranolazine provides significant benefits in both
objective measures (exercise tolerance) and subjective patient outcomes (angina frequency and
quality of life) [1] [3] [2].

e Consistent Safety Profile: Across all three trials, ranolazine was generally well tolerated. The most
noted safety observation was a small, dose-related increase in the QTc interval, which was not
associated with torsade de pointes in these studies [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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